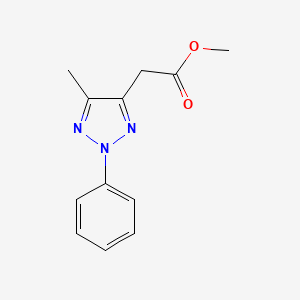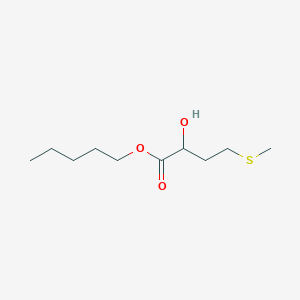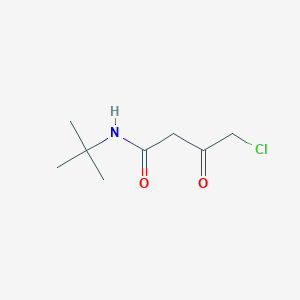
(5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one is a chemical compound with a complex structure that includes a dimethoxyphenyl group and a methyloxanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxanone ring and the introduction of the dimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize efficiency, reduce costs, and maintain high purity standards.
Chemical Reactions Analysis
Types of Reactions
(5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one shares structural similarities with other compounds containing the dimethoxyphenyl group and oxanone ring.
- Examples include this compound analogs with different substituents on the phenyl ring or variations in the oxanone ring structure.
Uniqueness
- The unique combination of the dimethoxyphenyl group and the methyloxanone ring in this compound gives it distinct chemical properties and potential applications.
- Its specific stereochemistry (5R,6R) also contributes to its uniqueness and potential biological activities.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
478070-03-0 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(5R,6R)-5-(3,4-dimethoxyphenyl)-6-methyloxan-2-one |
InChI |
InChI=1S/C14H18O4/c1-9-11(5-7-14(15)18-9)10-4-6-12(16-2)13(8-10)17-3/h4,6,8-9,11H,5,7H2,1-3H3/t9-,11+/m1/s1 |
InChI Key |
VUZIPBFUFLMJOK-KOLCDFICSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CCC(=O)O1)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1C(CCC(=O)O1)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Chloro-3-(2-fluoro-5-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12591302.png)

![2-[4-(Benzyloxy)phenyl]ethyl octanoate](/img/structure/B12591310.png)
![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B12591329.png)




